An In-depth Technical Guide to N-(oxepan-4-yl)prop-2-enamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(oxepan-4-yl)prop-2-enamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(oxepan-4-yl)prop-2-enamide, a molecule of interest in medicinal chemistry and materials science. By integrating a reactive acrylamide warhead with a saturated oxepane scaffold, this compound presents unique opportunities for the development of novel covalent inhibitors and functionalized polymers. This document will detail its chemical properties, a robust synthetic protocol, expected analytical characterization, and a discussion of its potential applications, particularly within the realm of drug discovery.
Molecular Profile and Physicochemical Properties
N-(oxepan-4-yl)prop-2-enamide is an N-substituted acrylamide featuring a seven-membered heterocyclic oxepane ring. The chemical structure is composed of an acryloyl group attached to the nitrogen atom of an oxepan-4-amine.
To determine the molecular formula and weight, we consider its constituent parts:
Combining these, with the amine at the 4-position of the oxepane ring, the resulting molecular formula for N-(oxepan-4-yl)prop-2-enamide is C₉H₁₅NO₂ .
The molecular weight is calculated as follows:
-
Carbon: 9 x 12.011 = 108.099
-
Hydrogen: 15 x 1.008 = 15.120
-
Nitrogen: 1 x 14.007 = 14.007
-
Oxygen: 2 x 15.999 = 31.998
-
Total Molecular Weight: 169.224 g/mol
A summary of the key computed physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | Calculated |
| Molecular Weight | 169.22 g/mol | Calculated |
| IUPAC Name | N-(oxepan-4-yl)prop-2-enamide | - |
| CAS Number | Not available | - |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Estimated |
| LogP | 0.8 | Estimated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Synthesis of N-(oxepan-4-yl)prop-2-enamide
The synthesis of N-substituted acrylamides is commonly achieved through the acylation of a primary or secondary amine with acryloyl chloride.[5][6] This reaction, a variant of the Schotten-Baumann reaction, is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to quench the hydrochloric acid byproduct.[7][8][9]
The proposed synthesis for N-(oxepan-4-yl)prop-2-enamide follows this established methodology, starting from oxepan-4-amine and acryloyl chloride.
Caption: Synthetic scheme for N-(oxepan-4-yl)prop-2-enamide.
Experimental Protocol
Materials:
-
Oxepan-4-amine
-
Acryloyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. The system is flushed with inert gas.
-
Reagent Preparation: In the flask, dissolve oxepan-4-amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.05 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Experimental workflow for synthesis and purification.
Analytical Characterization
The structure and purity of the synthesized N-(oxepan-4-yl)prop-2-enamide would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylamide group, typically between 5.5 and 6.5 ppm, with distinct coupling patterns. The protons on the oxepane ring will appear as multiplets in the aliphatic region, generally between 1.5 and 4.0 ppm. The N-H proton will present as a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the amide carbonyl carbon around 165-170 ppm.[10] The two vinyl carbons will have distinct resonances between 125 and 135 ppm.[10] The carbons of the oxepane ring will appear in the aliphatic region, with those adjacent to the oxygen atom being the most downfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption band around 1660 cm⁻¹.
-
N-H bend (Amide II): A band around 1550 cm⁻¹.
-
C=C stretch: A peak in the region of 1620-1640 cm⁻¹.
-
C-O-C stretch: A strong band characteristic of the ether linkage in the oxepane ring, typically around 1100 cm⁻¹.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. For C₉H₁₅NO₂, the expected exact mass is 169.1103.
-
LC-MS/MS: This technique can be used for both identification and quantification.[11][12][13] The protonated molecule [M+H]⁺ would be observed at m/z 170.1176. Fragmentation analysis would likely show the loss of the acryloyl group or fragmentation of the oxepane ring.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a reactive acrylamide moiety and a drug-like oxepane scaffold makes N-(oxepan-4-yl)prop-2-enamide a molecule of significant interest for several applications.
Covalent Inhibitors in Drug Discovery
The acrylamide group is a well-known Michael acceptor, capable of forming a covalent bond with nucleophilic residues, such as cysteine, in protein targets.[14] This allows for the design of highly potent and selective irreversible or reversible covalent inhibitors. The oxepane ring serves as a non-aromatic, three-dimensional scaffold that can improve several key drug-like properties.[15] Saturated heterocycles like oxepane are increasingly incorporated into drug candidates to enhance aqueous solubility, reduce metabolic liability, and improve pharmacokinetic profiles compared to their carbocyclic or aromatic counterparts.[16][17]
The oxepane moiety can be considered a bioisostere for other groups, providing a means to modulate a compound's interaction with its biological target and fine-tune its physicochemical properties.[18] Therefore, N-(oxepan-4-yl)prop-2-enamide can serve as a valuable building block for creating libraries of novel covalent modifiers for various therapeutic targets, including kinases and enzymes implicated in a range of diseases.
Polymer and Materials Science
N-substituted acrylamides are important monomers for the synthesis of functional polymers.[5][19] The properties of poly(N-substituted acrylamides) can be tuned by altering the N-substituent. The incorporation of the oxepane ring could impart unique solubility, thermal, and hydrophilic characteristics to the resulting polymers, making them potentially useful in areas such as hydrogels, drug delivery systems, and biocompatible materials.
Conclusion
N-(oxepan-4-yl)prop-2-enamide is a synthetically accessible molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a foundational understanding of its molecular properties, a detailed protocol for its synthesis, and a comprehensive overview of the analytical techniques required for its characterization. The strategic combination of a covalent warhead with a favorable heterocyclic scaffold positions this compound as a valuable tool for researchers aiming to develop next-generation covalent therapeutics and advanced functional polymers. Further investigation into its biological activity and material properties is warranted.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11618, Oxepane. Retrieved from [Link][1]
-
Islam, M. R., et al. (2018). Biological activities of a novel acrylamide derivative from Ipomoea turpethum. Journal of Applied Pharmaceutical Science, 8(5), 108-112.[21]
-
NIST. (n.d.). Oxepane. In NIST Chemistry WebBook. Retrieved from [Link][2]
-
NIST. (n.d.). Oxepane. In NIST Chemistry WebBook. Retrieved from [Link][3]
-
Vesper, H. W., et al. (2006). LC/MS/MS method for the analysis of acrylamide and glycidamide hemoglobin adducts. Journal of Exposure Science & Environmental Epidemiology, 16(2), 143-153.[11]
-
Occupational Safety and Health Administration. (2024, March 26). ACRYLAMIDE. Retrieved from [Link][22]
-
LCGC International. (2020, November 12). Determination of Acrylamide in Water by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link][12]
-
DeArmond, P. D., & DiGoregorio, A. L. (2013). Characterization of a liquid chromatography-tandem mass spectrometry method for the determination of acrylamide in complex environmental samples. Analytical and Bioanalytical Chemistry, 405(12), 4159-4166.[13]
-
Foley, D. J., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115794.[23]
-
MP Biomedicals. (n.d.). Acrylamide. Retrieved from [Link][24]
-
Kim, D., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.[14]
-
Theato, P., et al. (2018). Synthesis of poly(n-alkyl acrylamides) and evaluation of nanophase separation effects by temperature-dependent infrared spectroscopy. Colloid and Polymer Science, 296(10), 1725-1734.
-
Dhedan, R. M., Awaad, S. H., & Fadhl, S. N. (2025, February 20). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal.[19]
-
Wuts, P. G. M. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Retrieved from [Link][18]
-
Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-626.[5]
-
Foley, D. J., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115794.[16]
-
Malshe, V. C., & Shinde, B. M. (2002). U.S. Patent No. 6,369,249. Washington, DC: U.S. Patent and Trademark Office.[25]
-
Wipf, P., & Caron, S. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12223-12266.[17]
-
Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. Retrieved from [Link][26]
-
Porwal, S., Diwedi, A., & Kamal, M. (2012). 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). Materials Sciences and Applications, 3(11), 785-792.[27]
-
Wang, Y., et al. (2024). Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. Journal of Agricultural and Food Chemistry, 72(20), 8683-8693.[28]
-
Nishi, T., et al. (1989). Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides. Chemical & Pharmaceutical Bulletin, 37(1), 100-105.[29]
-
Plusquellec, D., et al. (1998). Synthesis, Structural Analysis, and Properties of N-Alkylglucosyl(meth)acrylamides: New Reactive Sugar Surfactants. The Journal of Organic Chemistry, 63(8), 2612-2621.[30]
-
ResearchGate. (n.d.). 13C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and.... Retrieved from [Link][10]
-
Wang, J., et al. (2013). CN Patent No. 103420864A.[31]
-
ResearchGate. (n.d.). 1H NMR spectrum of acrylamide-N-methylene glycolic acid. Retrieved from [Link][32]
-
Thompson, K., & Michielsen, S. (2004). Novel synthesis of N-substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine-based condensing reagent. Journal of Polymer Science Part A: Polymer Chemistry, 42(14), 3519-3528.[33]
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link][8]
-
Alonso, E. R., et al. (2022). Laboratory rotational spectroscopy of acrylamide and a search for acrylamide and propionamide toward Sgr B2(N) with ALMA. Astronomy & Astrophysics, 667, A133.[34]
-
Devadas, B., et al. (2002). U.S. Patent No. 6,211,384. Washington, DC: U.S. Patent and Trademark Office.[35]
-
Tang, Y., et al. (2021). Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. Comptes Rendus Chimie, 24(S2), 1-8.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129630425, Oxapenam. Retrieved from [Link][36]
-
Trost, B. M., & Krische, M. J. (2004). Acylation of Alcohols and Amines. In Science of Synthesis (Vol. 20a, pp. 829-850).[37]
-
Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link][9]
Sources
- 1. Oxepane | C6H12O | CID 11618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxepane [webbook.nist.gov]
- 3. Oxepane [webbook.nist.gov]
- 4. CAS 592-90-5: Oxepane | CymitQuimica [cymitquimica.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. acylation of amines [entrancechemistry.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS/MS method for the analysis of acrylamide and glycidamide hemoglobin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. epa.gov [epa.gov]
- 14. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 20. Acrylamide - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. ACRYLAMIDE | Occupational Safety and Health Administration [osha.gov]
- 23. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mpbio.com [mpbio.com]
- 25. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides) [scirp.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis, Structural Analysis, and Properties of N-Alkylglucosyl(meth)acrylamides: New Reactive Sugar Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. CN103420864A - N-substituted acrylic amide synthesized through amine oxide cracking elimination method and method - Google Patents [patents.google.com]
- 32. researchgate.net [researchgate.net]
- 33. scilit.com [scilit.com]
- 34. Laboratory rotational spectroscopy of acrylamide and a search for acrylamide and propionamide toward Sgr B2(N) with ALMA | Astronomy & Astrophysics (A&A) [aanda.org]
- 35. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 36. Oxapenam | C4H5NO2S | CID 129630425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. Thieme E-Books & E-Journals [thieme-connect.de]
